molecular formula C12H10F4O4 B6602856 methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate CAS No. 2060040-82-4

methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Cat. No. B6602856
CAS RN: 2060040-82-4
M. Wt: 294.20 g/mol
InChI Key: LKBWICVIDSZZJP-UHFFFAOYSA-N
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Description

Methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a synthetic molecule that has been studied for its potential applications in scientific research. It is a member of the 4-hydroxy-2-oxo-2-(trifluoromethyl)butanoate family, which has been found to possess a wide range of properties and can be used for a variety of purposes.

Scientific Research Applications

Methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate has been studied for its potential applications in scientific research. It has been found to possess a wide range of properties and can be used for a variety of purposes. For example, it has been used as a reagent in the synthesis of various compounds, such as pharmaceuticals, herbicides, and other organic compounds. It has also been used as a catalyst in the synthesis of various polymers, such as polyurethanes and polyesters. Additionally, it has been used in the synthesis of various materials, such as polymers and nanomaterials.

Mechanism of Action

Methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is known to act as an electron-withdrawing agent, which means it can reduce the reactivity of other molecules. This property makes it useful in the synthesis of other compounds, as it can be used to control the rate and yield of the reaction. Additionally, it has also been found to act as a catalyst in certain reactions, such as the Suzuki reaction.
Biochemical and Physiological Effects
Methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate has been studied for its potential biochemical and physiological effects. It has been found to possess anti-inflammatory and anti-oxidant properties, which could be beneficial for treating various diseases. Additionally, it has been found to possess anti-microbial activity, which could be useful for treating bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

Methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, as it can be synthesized through a variety of methods. Additionally, it is also relatively stable and can be stored for long periods of time without degradation. However, one of the main limitations is that it can be toxic and should be handled with care.

Future Directions

There are several potential future directions for the use of methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate. One potential application is in the development of new drugs, as it has been found to possess anti-inflammatory and anti-oxidant properties. Additionally, it could also be used in the development of new materials, such as polymers and nanomaterials. Finally, it could also be used in the synthesis of other compounds, such as pharmaceuticals, herbicides, and other organic compounds.

Synthesis Methods

Methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate can be synthesized through a variety of methods. The most common method is through the reaction of 4-fluorophenol with trifluoromethanesulfonic anhydride in the presence of triethylamine, followed by the addition of methanol to the reaction mixture. This reaction yields the desired product in high yield and purity. Other methods of synthesis include the use of N-bromosuccinimide, palladium-catalyzed coupling reactions, and the Suzuki reaction.

properties

IUPAC Name

methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F4O4/c1-20-10(18)11(19,12(14,15)16)6-9(17)7-3-2-4-8(13)5-7/h2-5,19H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBWICVIDSZZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)C1=CC(=CC=C1)F)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

CAS RN

2060040-82-4
Record name methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
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